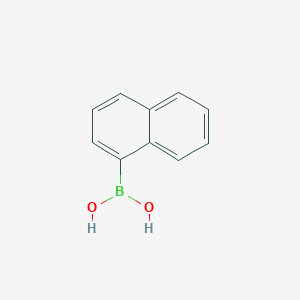

1-Naphthaleneboronic acid

描述

属性

IUPAC Name |

naphthalen-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMMCEUVDBVXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930396 | |

| Record name | Naphthalen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13922-41-3 | |

| Record name | 1-Naphthylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13922-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Naphthaleneboronic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of 1-naphthaleneboronic acid, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this versatile compound.

Core Chemical Properties and Structure

This compound is a white to off-white crystalline solid that is a staple in synthetic chemistry, particularly in the formation of carbon-carbon bonds.[1][2] Its utility stems from the boronic acid functional group attached to a naphthalene (B1677914) core.

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BO₂ | [1] |

| Molecular Weight | 171.99 g/mol | [1][3] |

| CAS Number | 13922-41-3 | [1] |

| Appearance | Off-white to pink beige powder/crystals | [1][3] |

| Melting Point | 208-214 °C (lit.) | [1][3] |

| Boiling Point | 381.9 ± 25.0 °C (Predicted) | [1] |

| Solubility | Soluble in DMSO, Methanol. Insoluble in water. | [1] |

| pKa | 8.53 ± 0.30 (Predicted) | [1] |

Molecular Structure

The structure of this compound consists of a naphthalene ring system substituted with a boronic acid group (-B(OH)₂) at the 1-position. The naphthalene core provides a rigid and sterically defined framework, influencing the reactivity and the properties of the resulting products.

Key Applications in Organic Synthesis

This compound is a versatile reagent, most notably employed in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls and polyaromatic hydrocarbons.[1]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base.[4][5] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generation of non-toxic boron byproducts.[4]

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted in the catalytic cycle below.

Experimental Protocols

The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methodologies for similar reactions.[4][6]

Synthesis of 9-(Naphthalen-1-yl)anthracene (B1591875) via Suzuki-Miyaura Coupling

This protocol details the synthesis of 9-(naphthalen-1-yl)anthracene from this compound and 9-bromoanthracene (B49045).

Materials:

-

This compound

-

9-Bromoanthracene

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene (B28343), anhydrous

-

Ethanol (B145695), absolute

-

Deionized water

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), 9-bromoanthracene (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous toluene and ethanol in a 4:1 (v/v) ratio. The total volume of the solvent should be sufficient to dissolve the reactants. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.

-

Reaction: With vigorous stirring, heat the reaction mixture to reflux (approximately 85-95 °C) under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure 9-(naphthalen-1-yl)anthracene.

The following diagram illustrates the general workflow for this experimental procedure.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] It may cause skin, eye, and respiratory irritation.[7] All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable method for the construction of complex molecular architectures. This guide provides essential information for researchers utilizing this compound in their synthetic endeavors.

References

- 1. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Naphthaleneboronic Acid from 1-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-naphthaleneboronic acid from 1-bromonaphthalene (B1665260). This versatile building block is of significant interest in organic synthesis, particularly for the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions, which are fundamental in pharmaceutical and materials science research. This document details established experimental protocols, presents key quantitative data for comparative analysis, and illustrates the synthetic pathways and experimental workflows.

Introduction

This compound is a key organoboron compound utilized in a variety of chemical transformations. Its synthesis from readily available 1-bromonaphthalene is a common and critical step in many research and development endeavors. The two principal methods for this conversion involve the formation of an organometallic intermediate—either an organomagnesium (Grignard) reagent or an organolithium reagent—followed by quenching with a trialkyl borate (B1201080). This guide will explore both the Grignard reaction and the lithium-halogen exchange pathways in detail.

Synthetic Methodologies

The conversion of 1-bromonaphthalene to this compound is predominantly achieved through two robust and well-established methods:

-

Grignard Reagent Formation: This classical approach involves the reaction of 1-bromonaphthalene with magnesium metal to form the corresponding Grignard reagent, which is then reacted with a borate ester.

-

Lithium-Halogen Exchange: This method utilizes a strong organolithium base, typically n-butyllithium or tert-butyllithium, to replace the bromine atom with lithium, forming a naphthyllithium intermediate that is subsequently quenched with a borate ester.

Grignard Reagent Method

This is a widely used and reliable method for the synthesis of arylboronic acids. The reaction proceeds via the formation of 1-naphthylmagnesium bromide, a powerful nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate.

The following protocol is a representative procedure for the synthesis of this compound via the Grignard method[1]:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (0.05 mol).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Initiate the reaction by adding a small crystal of iodine and a few drops of a solution of 1-bromonaphthalene (0.05 mol) in anhydrous diethyl ether (50 mL).

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask, prepare a solution of trimethylborate (0.05 mol) or tri-n-butylborate (0.05 mol) in anhydrous diethyl ether.

-

Cool this solution to -70 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold borate solution via a cannula or dropping funnel over a period of 2 hours, maintaining the temperature below -70 °C with vigorous stirring.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature overnight with continuous stirring.

-

Hydrolyze the reaction by the dropwise addition of cold dilute sulfuric acid (e.g., 10%).

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from water to yield this compound as a crystalline solid.

-

Lithium-Halogen Exchange Method

The lithium-halogen exchange is a powerful alternative to the Grignard method, particularly for substrates that may be incompatible with Grignard reaction conditions. This reaction is typically very fast and is often performed at low temperatures to prevent side reactions.

The following is a general procedure for the synthesis of arylboronic acids via lithium-halogen exchange, adapted for this compound:

-

Lithiation:

-

To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 1-bromonaphthalene (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

-

Borylation:

-

To the cold solution of 1-naphthyllithium, slowly add triisopropyl borate (1.2 eq.) via syringe, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the careful addition of an acidic aqueous solution (e.g., 1 M HCl).

-

Remove the THF under reduced pressure.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purification can be achieved by recrystallization or by treating the crude product with a base to form the sodium salt, which can be isolated and then re-acidified to give the pure boronic acid.

-

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound, providing a basis for comparison between the primary synthetic methods.

| Parameter | Grignard Method | Lithium-Halogen Exchange | Reference |

| Typical Yield | 40-81% | Generally high, but specific yield for this reaction is less commonly reported in general literature. | [2] |

| Reaction Temperature | Grignard formation: Reflux; Borylation: -70 °C | -78 °C | [1] |

| Key Reagents | 1-Bromonaphthalene, Mg, Trialkyl borate | 1-Bromonaphthalene, n-BuLi, Trialkyl borate | |

| Advantages | Readily available and inexpensive starting materials, well-established procedure. | Fast reaction, can be used for substrates incompatible with Grignard conditions. | |

| Disadvantages | Can be sensitive to moisture and air, initiation of Grignard formation can sometimes be difficult. | Requires strictly anhydrous and inert conditions, use of pyrophoric n-butyllithium. |

Table 1: Comparison of Synthetic Methodologies for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BO₂ | |

| Molecular Weight | 171.99 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 194-196 °C | [3] |

| 210-211 °C | [4] | |

| 213 °C | [2] | |

| Purity (Typical) | ≥95% - 97% |

Table 2: Physicochemical Properties of this compound.

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the generalized mechanisms for the formation of this compound via the Grignard and lithium-halogen exchange pathways.

Caption: Grignard reaction pathway for this compound synthesis.

Caption: Lithium-halogen exchange pathway for this compound synthesis.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1-bromonaphthalene is a well-documented and highly efficient process that is crucial for the advancement of various fields of chemical research. Both the Grignard and lithium-halogen exchange methods offer reliable pathways to this important synthetic intermediate. The choice of method will often depend on the specific laboratory conditions, the scale of the reaction, and the presence of other functional groups in more complex substrates. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the successful and efficient preparation of this compound for their synthetic needs.

References

- 1. WO1995029223A1 - Naphthalene boronic acids - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 4. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 1-Naphthaleneboronic Acid: A Technical Guide for Researchers

An in-depth exploration of the solubility of 1-naphthaleneboronic acid in various organic solvents, providing researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and insights into its application in synthetic chemistry.

Introduction

This compound is a versatile building block in organic synthesis, most notably for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the formation of carbon-carbon bonds has made it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Understanding the solubility of this compound in different organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of its solubility profile, details established experimental methodologies for solubility determination, and illustrates a key synthetic pathway where it is employed.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. While comprehensive quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, this guide collates the available information to provide a useful reference.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] | Not Specified | Requires sonication to dissolve.[1] |

| Methanol | CH₃OH | Soluble[2][3] | Not Specified | Qualitative data indicates solubility. |

| Water | H₂O | 2.5 g/100 mL (25 mg/mL)[2][4][5] | Not Specified | Contradictory reports exist, with some sources stating insolubility.[3] |

Note: The lack of extensive, standardized quantitative solubility data highlights a knowledge gap for this specific boronic acid. Researchers are encouraged to determine solubility in their specific solvent systems using the protocols outlined below. The solubility of analogous compounds, such as phenylboronic acid, can sometimes provide a preliminary indication of solubility trends. Phenylboronic acid generally exhibits higher solubility in polar aprotic and protic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible and optimized chemical processes. Two common and reliable methods for determining the solubility of solid compounds like this compound in organic solvents are the dynamic (or synthetic) method and the isothermal shake-flask method.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid-liquid mixture of a known composition becomes a homogeneous solution upon controlled heating.[6]

Principle: A mixture of the solute (this compound) and the solvent of a precisely known composition is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles visually disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[6] The disappearance of turbidity can be monitored instrumentally by measuring the intensity of a light beam passing through the sample.[6][7]

Apparatus:

-

Jacketed glass vessel

-

Heating/cooling circulator

-

Calibrated temperature probe

-

Magnetic stirrer and stir bar

-

Luminance probe or a light source and detector (optional, for instrumental detection)

Procedure:

-

Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Heat the biphasic mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously to maintain homogeneity.[6]

-

Equilibrium Point Determination: Record the temperature at which the solution becomes completely clear. If using instrumental detection, this is the point where light transmission reaches a maximum and plateaus.[6]

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature).

Diagram: Experimental Workflow for the Dynamic Solubility Method

Caption: Workflow for the dynamic method of solubility determination.

Isothermal Shake-Flask Method

This is a classical and robust method for determining the equilibrium solubility of a compound at a constant temperature.

Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Sealed flasks or vials

-

Syringe and syringe filters (pore size appropriate to remove undissolved solid)

-

Validated analytical method for concentration determination (e.g., HPLC-UV, GC-FID)

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Place the sealed flask in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

-

Analysis: Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method.

-

Calculation: The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or g/L.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The solubility of the boronic acid in the reaction solvent is critical for achieving a homogeneous reaction mixture and efficient catalysis.

Diagram: Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound in organic solvents, detailed experimental protocols for its determination, and an illustrative workflow for its application in the Suzuki-Miyaura cross-coupling reaction. The limited availability of comprehensive quantitative solubility data underscores the importance for researchers to experimentally determine this key parameter for their specific applications. The provided methodologies offer a robust framework for generating reliable and accurate solubility data, which is essential for the effective use of this important synthetic building block in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Naphthylboronic acid | 13922-41-3 [chemicalbook.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 1-Naphthylboronic acid | 13922-41-3 [m.chemicalbook.com]

- 5. This compound [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Stability and Storage of 1-Naphthaleneboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-naphthaleneboronic acid. Understanding the chemical stability of this versatile reagent is crucial for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions. This document outlines the key factors influencing its stability, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Chemical Properties and Stability Profile

This compound (C₁₀H₉BO₂) is a crystalline solid that is susceptible to degradation under certain environmental conditions. Like other arylboronic acids, its stability is primarily influenced by temperature, moisture, light, and oxidizing agents. The boronic acid functional group is prone to dehydration to form a cyclic anhydride (B1165640) (a boroxine) and is also susceptible to protodeboronation, especially under basic conditions.

General Recommendations for Handling and Storage

To ensure the integrity of this compound, the following general handling and storage procedures are recommended:

-

Storage Temperature: Keep in a dry place and refrigerated.[1] Storing at room temperature is also mentioned, but for long-term stability, refrigeration is preferable.[2]

-

Atmosphere: Store in a well-ventilated place and keep the container tightly closed.[1][3] An inert atmosphere is recommended for reactions involving this compound.[4]

-

Light Exposure: Keep in a dark place.[2]

-

Moisture: Avoid moisture, as boronic acids can be hydrolytically unstable.[5]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[6]

Factors Affecting Stability

Several environmental factors can impact the stability of this compound, leading to degradation and the formation of impurities.

Thermal Stability

Hydrolytic Stability

Boronic acids can undergo hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is influenced by the pH of the solution. While detailed studies on the hydrolytic stability of this compound at various pH levels are not extensively published, research on other arylboronic acids indicates that stability can be pH-dependent.[6] It is generally advisable to use this compound in anhydrous solvents when possible, or to minimize its time in aqueous media.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive compounds. To mitigate this, this compound should be stored in a dark place.[2] Photostability testing, as outlined by ICH guidelines, can be performed to quantify the extent of degradation upon light exposure.

Oxidative Stability

This compound is susceptible to oxidation. Contact with strong oxidizing agents should be avoided as this can lead to decomposition.[7] The putative mechanism for oxidative deboronation involves the attack of a reactive oxygen species on the boron atom, leading to the formation of an alcohol and boric acid.[8]

Quantitative Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the general stability information gathered from various sources. Researchers are encouraged to perform their own stability studies for their specific applications and storage conditions.

| Parameter | Condition | Observation/Recommendation |

| Storage Temperature | Refrigerated | Recommended for long-term stability.[1] |

| Room Temperature | Suitable for short-term storage in a cool, dry place.[2] | |

| Humidity | Dry, Sealed Container | Essential to prevent hydrolysis and dehydration to boroxine (B1236090).[2] |

| Light Exposure | Dark | Protect from light to prevent photochemical degradation.[2] |

| pH | Neutral to Acidic (in solution) | Generally more stable; protodeboronation can be significant under basic conditions.[6] |

| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Avoid contact to prevent decomposition.[6] |

Experimental Protocols for Stability Assessment

To obtain specific stability data for this compound under your laboratory's conditions, the following experimental protocols can be adapted.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a suitable organic solvent and add 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable organic solvent and add 0.1 N NaOH. Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Stir the solution at room temperature for a specified period.

-

Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven (e.g., 70°C) for a specified period.

-

Photodegradation: Expose a solution or solid sample of this compound to a light source with a controlled output (e.g., ICH-compliant photostability chamber) for a defined duration. A dark control sample should be stored under the same conditions but protected from light.[9]

Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC, to quantify the remaining this compound and detect any degradation products.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.

Example HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄ at pH 2.5) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 230 nm).[3]

-

Column Temperature: 25 °C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Characterization of Degradation Products

Objective: To identify the structure of major degradation products.

Methodology:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Couple the developed HPLC method to a mass spectrometer to obtain the molecular weight and fragmentation patterns of the degradation products.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Isolate the degradation products using preparative HPLC and analyze them by ¹H NMR and ¹³C NMR to elucidate their structures. ¹¹B NMR can also be a useful tool for studying the boronic acid moiety.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Potential degradation pathways of this compound.

Caption: Workflow for assessing the stability of this compound.

Caption: Decision tree for the storage of this compound.

Conclusion

While this compound is a stable compound when stored correctly, it is susceptible to degradation from heat, moisture, light, and oxidation. For optimal stability and to ensure the reliability of experimental results, it is imperative to adhere to the recommended storage and handling conditions. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies and developing a validated stability-indicating analytical method are strongly advised. The protocols and information provided in this guide serve as a foundation for researchers to establish robust procedures for the use and storage of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 萘-1-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]

Unraveling the Solid-State Landscape of 1-Naphthaleneboronic Acid: A Technical Guide to its Crystal Structure and Polymorphism

For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients and key synthetic intermediates is paramount. 1-Naphthaleneboronic acid, a vital building block in organic synthesis, exhibits polymorphism, a phenomenon where a compound exists in multiple crystal forms. These different forms, or polymorphs, can have distinct physical and chemical properties, impacting factors such as solubility, stability, and bioavailability. This technical guide provides an in-depth analysis of the crystal structure and polymorphism of this compound, presenting key data, experimental protocols, and visual workflows to aid in its characterization and control.

The Polymorphic Forms of this compound

This compound (C₁₀H₉BO₂) has been shown to crystallize in at least two distinct polymorphic forms: a monoclinic and an orthorhombic crystal system.[1][2][3] These forms arise from different packing arrangements of the molecules in the crystal lattice, influenced by crystallization conditions such as the solvent used.[1][2][3]

Both polymorphs share a common structural feature: the formation of hydrogen-bonded dimers. In these dimers, two this compound molecules are linked via a pair of O—H⋯O hydrogen bonds between their boronic acid groups.[1][2][3] These dimers then further connect through additional O—H⋯O hydrogen bonds to form layered networks.[1][3] The primary distinction between the two forms lies in the stacking of these layers.[1][3]

The molecular conformation is nearly identical in both polymorphs, with the naphthalene (B1677914) ring system and the boronic acid group being essentially planar. However, there is a significant dihedral angle between these two planes.[1][2][3]

Crystallographic Data Summary

The crystallographic data for the two known polymorphs of this compound are summarized in the tables below for easy comparison.

Table 1: Crystal Data and Structure Refinement for the Monoclinic Polymorph of this compound

| Parameter | Value |

| Empirical Formula | C₁₀H₉BO₂ |

| Formula Weight | 171.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.8469 (7) |

| b (Å) | 6.1023 (3) |

| c (Å) | 9.6797 (5) |

| α (°) | 90 |

| β (°) | 93.978 (2) |

| γ (°) | 90 |

| Volume (ų) | 873.74 (8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.305 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 360 |

| Dihedral Angle (Naphthalene plane to Boronic acid plane) (°) | 40.60 (3) |

| Packing Index | 0.692 |

Data sourced from Bemisderfer & Nazarenko (2016).[1][2][3]

Table 2: Crystal Data and Structure Refinement for the Orthorhombic Polymorph of this compound

| Parameter | Value |

| Empirical Formula | C₁₀H₉BO₂ |

| Formula Weight | 171.99 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.7702 (6) |

| b (Å) | 6.1401 (3) |

| c (Å) | 18.9174 (8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1716.48 (13) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.329 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 720 |

| Dihedral Angle (Naphthalene plane to Boronic acid plane) (°) | Molecule 1: 39.88 (5), Molecule 2: 40.15 (5) |

| Packing Index | 0.688 |

Data sourced from Bemisderfer & Nazarenko (2016).[1][2][3]

Experimental Protocols

The characterization and identification of the polymorphic forms of this compound rely on standard solid-state analytical techniques.

Synthesis and Crystallization

The two polymorphs were obtained by recrystallization from different solvents at room temperature.[1][2][3] While the specific solvents used to obtain each form are not detailed in the primary literature, it is a common practice to explore a range of solvents with varying polarities to induce polymorphism.

General Recrystallization Protocol:

-

Dissolve this compound in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.

-

Allow the solution to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

To investigate polymorphism, this procedure should be repeated with a variety of solvents (e.g., toluene, acetonitrile, ethyl acetate, methanol, water) and cooling rates.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of a material.[4][5][6]

Methodology:

-

A suitable single crystal of this compound (typically < 0.5 mm in each dimension) is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The diffraction pattern is collected on an area detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[6]

Visualizing Polymorphism and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate the relationship between the polymorphic forms and the experimental workflow for their characterization.

References

- 1. Two forms of (naphthalen-1-yl)boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-Crystal X-ray Diffraction [warwick.ac.uk]

- 5. rigaku.com [rigaku.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

1H NMR and 13C NMR data for 1-Naphthaleneboronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Naphthaleneboronic Acid

Introduction

This compound (1-NBA) is a crucial building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the molecular structure of 1-NBA in solution. This guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound, complete with detailed experimental protocols and data presented in a clear, tabular format for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

The chemical structure of this compound consists of a naphthalene (B1677914) ring system substituted with a boronic acid group at the 1-position. The numbering of the carbon and hydrogen atoms is essential for the unambiguous assignment of NMR signals.

Caption: Chemical structure and atom numbering of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound displays a series of signals in the aromatic region, corresponding to the seven protons of the naphthalene ring system. The chemical shifts and multiplicities of these signals are influenced by the electronic effects of the boronic acid group and the anisotropic effects of the aromatic rings.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 8.85 - 8.70 | m | |

| H-4 | 8.15 - 8.05 | m | |

| H-5 | 8.00 - 7.90 | m | |

| H-2 | 7.90 - 7.80 | m | |

| H-6 | 7.60 - 7.45 | m | |

| H-3 | 7.45 - 7.35 | m | |

| H-7 | 7.35 - 7.25 | m | |

| B(OH)₂ | 8.3 (broad s) | s |

Note: The chemical shifts can vary depending on the solvent and concentration. The broad singlet for the B(OH)₂ protons is often exchangeable with D₂O.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom attached to the boron, C-1, is often difficult to observe due to quadrupolar relaxation.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | Not Observed |

| C-5 | 136.5 |

| C-7 | 135.5 |

| C-8a | 133.0 |

| C-4a | 131.0 |

| C-2 | 130.0 |

| C-4 | 129.0 |

| C-6 | 128.5 |

| C-3 | 127.0 |

| C-8 | 125.0 |

Note: The assignment of some signals may be interchangeable without further 2D NMR experiments. The signal for the carbon attached to boron (C-1) is often broadened and may not be observed.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent. Common choices include DMSO-d₆, CDCl₃, or D₂O. The solubility and the chemical exchange of the boronic acid protons should be considered.

-

Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Sample Filtration (Optional) : If the solution contains particulate matter, filter it through a small plug of glass wool directly into the NMR tube to prevent shimming issues.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Spectrometer Setup and Data Acquisition

A standard workflow for NMR data acquisition is depicted below.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency : 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8 to 16 scans are usually sufficient.

-

Spectral Width : A spectral width of -2 to 12 ppm is appropriate.

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency : 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

-

Acquisition Time : Approximately 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Spectral Width : A spectral width of 0 to 200 ppm is typical for organic molecules.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR data and experimental protocols for this compound. The tabulated spectral data serves as a valuable reference for chemists working with this compound. Adherence to the outlined experimental protocols will facilitate the acquisition of high-resolution NMR spectra, enabling accurate structural verification and purity assessment. For unambiguous signal assignments, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

An In-Depth Technical Guide to the Key Applications of 1-Naphthaleneboronic Acid in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthaleneboronic acid is a versatile and pivotal reagent in modern organic synthesis, primarily recognized for its role in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of biaryl and substituted naphthalene (B1677914) derivatives. These structural motifs are of considerable interest in medicinal chemistry and materials science. Beyond carbon-carbon bond formation, this compound is also employed in copper-catalyzed Chan-Lam coupling reactions for the synthesis of aryl amines and ethers, and serves as a key building block in the development of fluorescent sensors and advanced materials for organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of these core applications, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and workflows.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of C-C bonds. In this reaction, this compound serves as the organoboron nucleophile, coupling with various organic halides or triflates in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Quantitative Data for Suzuki-Miyaura Reactions

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. It is important to note that reaction conditions may require optimization for specific substrates to achieve optimal yields.[3][4]

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 85 |

| 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |

| 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 16 | 78 |

| 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 6 | 95 |

Detailed Experimental Protocol: Synthesis of 1-Phenylnaphthalene

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with bromobenzene (B47551) to synthesize 1-phenylnaphthalene.

Materials and Reagents:

-

This compound

-

Bromobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard glassware for organic synthesis (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), bromobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equivalents), to the flask.

-

Solvent Addition: Add a degassed 4:1 mixture of toluene and water. The typical concentration is 0.2 M with respect to the limiting reactant (bromobenzene).

-

Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water, followed by brine.

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 1-phenylnaphthalene.[1]

Spectroscopic Data for 1-Phenylnaphthalene:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.90-7.85 (m, 2H), 7.55-7.40 (m, 9H), 7.35-7.30 (m, 1H).[5][6]

-

¹³C NMR (CDCl₃, 100 MHz): δ 140.8, 140.4, 133.8, 131.6, 130.1, 129.5, 128.3, 127.6, 127.3, 126.9, 126.0, 125.8, 125.4.[5][7]

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds.[8][9] Specifically, it couples an aryl boronic acid with an amine or an alcohol to produce the corresponding secondary aryl amine or aryl ether.[10] This reaction is advantageous as it can often be conducted at room temperature and is open to the air.[8]

General Reaction Mechanism

The mechanism of the Chan-Lam coupling is complex and can be influenced by the specific reaction conditions. A generally accepted pathway involves the formation of a copper(III) intermediate which then undergoes reductive elimination.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-PHENYLNAPHTHALENE(605-02-7) 13C NMR spectrum [chemicalbook.com]

- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

1-Naphthaleneboronic Acid: A Versatile Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthaleneboronic acid has emerged as a pivotal building block in modern organic synthesis, prized for its versatility in constructing complex molecular architectures. Its utility spans a wide range of applications, from the synthesis of bioactive molecules and pharmaceuticals to the development of advanced materials for organic electronics. This technical guide provides a comprehensive overview of this compound, detailing its core applications in cross-coupling reactions, providing experimental protocols, and showcasing its role in medicinal chemistry and materials science.

Core Applications in Cross-Coupling Reactions

This compound is a key participant in several powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, respectively, enabling the construction of diverse and complex molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organohalide. This reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for creating biaryl structures which are prevalent in many biologically active compounds.[1][2] The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[1]

The reactivity in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-donating groups on the boronic acid can enhance the reaction rate, while electron-withdrawing groups may decrease it.[3]

Typical Reaction Conditions for Suzuki-Miyaura Coupling:

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aryl bromide | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-110 | 2-24 | Varies |

| Aryl iodide | Pd(PPh₃)₄ | - | Na₂CO₃ | DME | 85 | 4 | Varies |

| Aryl chloride | Pd₂(dba)₃ | Buchwald-type | K₃PO₄ | Toluene | 100 | 12-24 | Varies |

Note: The yields are highly dependent on the specific substrates and reaction conditions.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This copper-catalyzed reaction couples an aryl boronic acid with an amine or an alcohol.[4] A key advantage of the Chan-Lam coupling is that it can often be carried out under mild conditions, at room temperature and open to the air.[4] The proposed mechanism involves the formation of a copper-aryl complex, followed by reductive elimination to form the desired aryl amine or aryl ether.[4]

General Reaction Conditions for Chan-Lam Coupling:

| Coupling Partner | Catalyst | Base | Solvent | Temperature |

| Amine (N-Arylation) | Cu(OAc)₂ | Pyridine or Et₃N | CH₂Cl₂ or MeOH | Room Temp. |

| Phenol (O-Arylation) | Cu(OAc)₂ | Pyridine or DMAP | CH₂Cl₂ | Room Temp. |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.[5]

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Toluene/Water, 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.

-

The flask is evacuated and backfilled with an inert gas three times.

-

The degassed solvent is added to the flask.

-

The reaction mixture is heated to 80-100 °C with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.

General Procedure for Chan-Lam N-Arylation

This protocol provides a general method for the copper-catalyzed N-arylation of an amine with this compound.[6]

Materials:

-

This compound (1.5 equivalents)

-

Amine (1.0 equivalent)

-

Copper(II) acetate (B1210297) (Cu(OAc)₂, 10 mol%)

-

Methanol (MeOH)

-

Air (open flask)

Procedure:

-

In a flask open to the air, dissolve the amine and this compound in methanol.

-

Add copper(II) acetate to the solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Applications in Medicinal Chemistry

The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[7] this compound serves as a crucial starting material for the synthesis of various naphthalene-containing compounds with potential therapeutic applications, particularly in oncology.

Derivatives of 1,4-naphthoquinone, which can be synthesized from precursors derived from this compound, have shown significant anticancer activity.[3][8] For instance, certain analogues have demonstrated potent cytotoxicity against various cancer cell lines.

Anticancer Activity of Naphthalene-based Compounds:

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-1,4-dione analogue | HEC1A (Endometrial) | 1.24 - 9.55 | [3] |

| Naphthalene-1,4-dione analogue | MAD11 (Endometrial) | Varies | [3] |

| Naphthalen-1-yloxyacetamide | MCF-7 (Breast) | 2.33 - 7.39 | [9] |

| Naphthalene-sulfonamide hybrid | MCF-7 (Breast) | ~3.0 | [10] |

| Naphthalene-substituted triazole spirodienone | MDA-MB-231 (Breast) | 0.03 - 0.26 | [11] |

| 3-Carboranyl-1,8-naphthalimide | HepG2 (Liver) | 3.10 - 4.77 | [12] |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The synthesis of these and other bioactive molecules often relies on the strategic incorporation of the naphthalene moiety, for which this compound is an invaluable synthon.

Applications in Materials Science

The unique photophysical properties of the naphthalene ring system make it an attractive component for advanced organic materials, particularly in the field of Organic Light-Emitting Diodes (OLEDs). This compound is a key building block for the synthesis of various materials used in OLEDs, including emitters, hosts, and charge-transport materials.[13]

Naphthalene derivatives can be tailored to exhibit a range of emission colors, from blue to green.[14] The incorporation of the naphthalene moiety can enhance the thermal stability and influence the electronic properties of the resulting materials. Suzuki-Miyaura coupling is a common method for synthesizing polymers and small molecules for OLED applications, allowing for the introduction of various functional groups to fine-tune the material's properties.

Photophysical and Electroluminescence Properties of Naphthalene-based OLED Materials:

| Material Type | Emission Color | Max. Emission (nm) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |

| Naphthalene-based green emitter (dopant) | Green | ~520 | 7.43 (cd/A) | (0.26, 0.58) |

| Naphthalene-based green emitter (TADF) | Green | ~530 | 19.3 | (0.33, 0.61) |

| Naphthalimide derivative | Blue | 465 | - | (0.211, 0.313) |

| Hexaphenylbenzene derivative (emitter) | Deep Blue | 451-461 (film) | 1.89 - 3.59 | (0.148, 0.076) |

TADF = Thermally Activated Delayed Fluorescence; CIE = Commission Internationale de l'Eclairage.

The ability to synthesize a wide array of naphthalene-containing molecules via reactions like the Suzuki-Miyaura coupling with this compound is crucial for the continued development of high-performance OLEDs with improved efficiency, color purity, and stability.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its central role in powerful cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings enables the efficient construction of complex organic molecules. These capabilities have led to its widespread use in the development of new pharmaceuticals, particularly anticancer agents, and in the design of advanced materials for organic electronics. The detailed protocols and data presented in this guide underscore the significance of this compound and provide a solid foundation for its application in cutting-edge research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-Naphthaleneboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction between 1-naphthaleneboronic acid and various aryl halides. This reaction is a powerful tool for the synthesis of 1-aryl-naphthalenes, a structural motif present in many pharmaceuticals, functional materials, and organic electronics.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[1] The general mechanism involves a palladium catalyst and a base to facilitate the cross-coupling of an organoboron compound with an organohalide.[2]

General Reaction Scheme

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers the naphthalene (B1677914) group to the palladium(II) complex.

-

Reductive Elimination: The coupled product (1-aryl-naphthalene) is eliminated from the palladium complex, regenerating the active palladium(0) catalyst.[2]

Experimental Protocols

Below are two representative protocols for the Suzuki coupling of this compound with aryl halides, including a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating

This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling reactions and is suitable for a wide range of aryl bromides and iodides.[1]

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole, 1-iodonaphthalene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂])

-

Ligand (if using a simple palladium salt, e.g., triphenylphosphine (B44618) [PPh₃])

-

Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Dimethoxyethane [DME])

-

Degassed water

-

Reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Add the anhydrous solvent (e.g., Toluene, 4 mL) and degassed water (1 mL).

-

Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 2-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-aryl-naphthalene.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times. This protocol is based on a general method for microwave-assisted Suzuki coupling.[3]

Materials:

-

This compound

-

Aryl halide

-

Palladium catalyst (e.g., a pre-formed complex or generated in situ)

-

Base (e.g., Potassium hydroxide (B78521) [KOH])

-

Solvent system (e.g., Ethanol/Water mixture)

-

Microwave vial with a Teflon septum

-

Magnetic stirrer

-

Scientific microwave reactor

Procedure:

-

In a 10 mL microwave vial, place the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (0.1 mol%), and base (e.g., KOH, 2.0 mmol, 2.0 equiv).

-

Add the solvent system (e.g., 1:1 Ethanol/Water, 2 mL) and a magnetic stir bar.

-

Seal the vial with a Teflon septum and an aluminum crimp top.

-

Place the vessel in the microwave cavity.

-

Set the microwave irradiation to ramp to the desired temperature (e.g., 120 °C) and hold for a short period (e.g., 2-15 minutes).[3]

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki coupling of this compound and its derivatives with various aryl halides under different reaction conditions.

Table 1: Suzuki Coupling of Naphthaleneboronic Acid Derivatives with Aryl Halides (Conventional Heating)

| Entry | Naphthaleneboronic Acid Derivative | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | This compound | 1-Iodonaphthalene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 92 |

| 3 | 2-Ethoxy-1-naphthaleneboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | Cs₂CO₃ | Toluene | 110 | 16 | 95 |

| 4 | 1-(Naphthalene-1,8-diaminato)boryl-naphthalene | 4-Bromotoluene | Pd(PPh₃)₄ (5) / CuTC (10) | Cs₂CO₃ | DME | 70 | 24 | 91 |

*Data is compiled and representative of typical Suzuki-Miyaura coupling reactions.[1][4] CuTC: Copper(I) thiophene-2-carboxylate.

Table 2: Microwave-Assisted Suzuki Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O | 120 | 2 | 93 |

| 2 | 1-Bromo-4-nitrobenzene | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O | 120 | 2 | 96 |

| 3 | 4-Bromotoluene | Pd EnCat™ (5) | Bu₄NOAc | EtOH | 120 | 10 | >98 (conversion) |

| 4 | 1-Chloro-4-methoxybenzene | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O | 120 | 10 | 85 |

*Data is based on similar microwave-assisted Suzuki coupling protocols.[3][5]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Naphthaleneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 1-naphthaleneboronic acid. This document includes a summary of catalyst performance, detailed experimental protocols for various palladium catalysts, and a description of the catalytic cycle.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is a key building block, allowing for the introduction of the naphthyl moiety into a wide range of organic molecules. The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Data Presentation: Performance of Palladium Catalysts

The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura cross-coupling of this compound with different aryl halides. The data has been compiled from multiple sources, and direct comparison should be made with caution due to variations in reaction conditions.

Table 1: Coupling of this compound with Aryl Bromides

| Catalyst / Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 4-Bromoanisole | 90 | 3 | >95 | 5 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 4-Bromotoluene | 110 | 12 | 88 | 2 |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | 80 | 2 | High | Not Specified |

| Pd/C (3%) | None | K₃PO₄ | Water | Bromobenzene | 100 | 0.67 | 100 | 3 |

Table 2: Coupling of this compound with Aryl Iodides

| Catalyst / Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-Iodoanisole | 90 | 12 | 75 | 5 |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 4-Iodoanisole | 80 | 4-6 | High | Not Specified |

| Pd/C (3%) | None | K₃PO₄ | Water | Iodobenzene | 100 | 0.17 | 100 | 3 |

Table 3: Turnover Numbers (TON) and Turnover Frequencies (TOF) for Selected Catalysts

| Catalyst | Coupling Partner | TON | TOF (h⁻¹) | Reference |

| 3% Pd/C | Iodobenzene | >33 | ~198 | [1] |

| Y₃Pd₂ | Iodobenzene | >2.5 | 7.6 | [2] |

Note: The data in these tables are illustrative and have been compiled from various sources. Reaction conditions such as concentration, purity of reagents, and inertness of the atmosphere can significantly affect the outcome.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound using common palladium catalysts.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (B91453) (degassed)

-

Water (degassed)

-

Standard glassware for inert atmosphere synthesis (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[3][4]

Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with a Phosphine Ligand

This protocol describes a typical procedure using a Pd(II) precursor which is reduced in situ to the active Pd(0) species.

Materials:

-

This compound (1.5 mmol, 1.5 equiv)

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 3.0 equiv)

-

Toluene (degassed)

-

Water (degassed)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the aryl iodide, and potassium phosphate.

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene to form the catalyst solution.

-

Add the catalyst solution to the Schlenk flask.

-

Add degassed toluene and water (typically a 10:1 ratio).

-

Heat the reaction mixture to 110 °C and stir vigorously.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

This protocol is suitable for a range of aryl halides and often provides high yields.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl halide (1.0 mmol, 1.0 equiv)

-